Methyl 4-fluoro-5-iodo-2-methoxybenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-fluoro-5-iodo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQBKRDPMLYXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Approach
Example Synthesis Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Starting Material | 4-fluoro-2-methoxybenzoic acid or methyl ester | Commercially available or synthesized precursor |
| 2. Iodination | N-iodosuccinimide (NIS), acetonitrile, 0–25 °C, 2–4 hours | Electrophilic aromatic substitution to introduce iodine at 5-position |
| 3. Workup | Quenching with aqueous sodium thiosulfate, extraction with organic solvent | Removal of excess iodine and purification |
| 4. Esterification (if starting from acid) | Methanol, sulfuric acid catalyst, reflux 4–6 hours or diazomethane at 0 °C | Conversion of acid to methyl ester |
| 5. Purification | Column chromatography or recrystallization | Isolation of pure methyl 4-fluoro-5-iodo-2-methoxybenzoate |
Comparative Analysis with Related Compounds
Research Findings and Optimization
Solvent Effects : Polar aprotic solvents such as acetonitrile or dichloromethane improve the rate and selectivity of iodination reactions.
Temperature Control : Maintaining low temperatures (0–25 °C) during iodination minimizes side reactions such as polyiodination or decomposition.
Catalyst Use : Lewis acids or acidic conditions can enhance electrophilic substitution efficiency, but must be balanced to prevent dehalogenation.
Purification : Chromatographic techniques are essential to separate the desired product from unreacted starting materials and side products.
Yield Optimization : Reaction times and stoichiometry of iodine sources are optimized to maximize yield and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 4-fluoro-2-methoxybenzoic acid or methyl ester | Commercial or synthesized |
| Iodinating Agent | N-iodosuccinimide (NIS) or I2 | NIS preferred for selectivity |
| Solvent | Acetonitrile, dichloromethane | Polar aprotic solvents favored |
| Temperature | 0–25 °C | Controls selectivity and avoids side reactions |
| Reaction Time | 2–4 hours | Monitored by TLC or HPLC |
| Esterification Method | Acid-catalyzed reflux or diazomethane methylation | Diazomethane method is milder |
| Purification | Column chromatography, recrystallization | Ensures high purity |
| Yield | Typically moderate to high (50–85%) | Dependent on precise conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-5-iodo-2-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the iodine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or potassium cyanide, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products include azides or nitriles.
Oxidation: Products include aldehydes or carboxylic acids.
Coupling: Products include biaryl compounds.
Scientific Research Applications
Methyl 4-fluoro-5-iodo-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-5-iodo-2-methoxybenzoate depends on its application. In chemical reactions, the presence of electron-withdrawing groups such as fluorine and iodine can influence the reactivity and stability of the compound. These groups can also affect the compound’s interaction with biological targets, potentially altering enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Substituent Variations
The following table summarizes critical structural analogs, their substituent patterns, and key properties:
Impact of Substituents on Properties
Halogen Effects
- Iodine vs. Bromine: The larger atomic radius of iodine (vs. Bromine analogs (e.g., Methyl 5-bromo-4-fluoro-2-methoxybenzoate) exhibit lower molecular weights (275.06 vs. 310.06 g/mol) and may show reduced stability in nucleophilic substitution reactions due to weaker C-Br bonds compared to C-I .
Functional Group Variations
- Methoxy vs. Hydroxyl: Replacing methoxy (OCH₃) with hydroxyl (OH) (e.g., Methyl 4-bromo-5-fluoro-2-hydroxybenzoate) introduces acidity (pKa ~10 for phenolic OH), which can affect solubility and hydrogen-bonding capabilities .
- Methyl vs.
Potential Agrochemical Relevance
Physicochemical Properties
- Lipophilicity: The iodine and fluorine substituents increase logP compared to non-halogenated analogs, suggesting improved membrane permeability.
- Stability : Methyl esters generally exhibit higher hydrolytic stability than free acids, making them suitable for prolonged storage .
Biological Activity
Methyl 4-fluoro-5-iodo-2-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a methoxy group (-OCH₃), a fluorine atom, and an iodine atom, which are known to influence its reactivity and biological interactions. The presence of these substituents can enhance its lipophilicity and alter its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The electron-withdrawing nature of the fluorine and iodine atoms can enhance the compound's reactivity, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors involved in signaling pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study conducted by researchers at the Groningen Research Institute evaluated the antimicrobial effects of this compound. The results demonstrated significant inhibition of bacterial growth at varying concentrations, supporting its potential use in developing new antibiotics . -
Inflammation Model :
In a controlled experiment involving mice with induced inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines compared to the control group. This suggests that the compound may modulate immune responses effectively . -
Mechanistic Insights :
A detailed mechanistic study revealed that this compound interacts with specific enzymes involved in inflammatory pathways, leading to inhibition of their activity. This was confirmed through enzyme assays which showed reduced activity in the presence of the compound .
Q & A
Q. What are the common synthetic routes for Methyl 4-fluoro-5-iodo-2-methoxybenzoate?
The synthesis typically involves sequential functionalization of a benzoic acid precursor. A plausible route begins with 2-methoxy-4-fluorobenzoic acid, which undergoes esterification with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester. Subsequent iodination at the 5-position can be achieved using electrophilic iodinating agents like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., AgOTf) to enhance regioselectivity. The methoxy and fluoro groups influence the directing effects, favoring iodination at the para position relative to the methoxy group .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., distinguishing fluoro and iodo environments via coupling constants and chemical shifts).
- IR Spectroscopy : To identify ester carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.
- HRMS : For precise molecular weight verification.
- X-ray Crystallography (if crystalline): To resolve spatial arrangement of substituents. These methods collectively validate structural integrity and purity .
Q. How should researchers handle and store this compound?
Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation. Handle in a fume hood with nitrile gloves and lab coats, as iodide byproducts may form under reactive conditions. Safety protocols should align with SDS guidelines for halogenated aromatics .
Advanced Questions
Q. How can competing regioselectivity during iodination be addressed in synthesis?
The methoxy (strong ortho/para-director) and fluoro (weak meta-director) groups create competing electronic effects. To favor iodination at the 5-position:
- Optimize solvent polarity (e.g., dichloromethane vs. DMF) to modulate reaction kinetics.
- Use directing group protection (e.g., temporarily blocking the ester with a silyl group).
- Employ computational modeling (DFT) to predict reactive sites based on frontier molecular orbitals. Experimental validation via intermediate trapping (e.g., isolating iodinated intermediates) is critical .
Q. What strategies mitigate dehalogenation during cross-coupling reactions involving the iodo substituent?
Dehalogenation is a common side reaction in Suzuki or Ullmann couplings. Mitigation approaches include:
- Catalyst Selection : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to reduce oxidative addition of the C–I bond.
- Temperature Control : Maintain reactions below 80°C to prevent iodide elimination.
- Additives : Include silver salts (Ag₂CO₃) to scavenge free iodide ions. Monitor progress via LC-MS to detect early-stage decomposition .
Q. How can computational chemistry aid in predicting reactivity for further functionalization?
Density Functional Theory (DFT) calculations can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Simulate transition states for cross-coupling reactions (e.g., predicting activation energies for Suzuki-Miyaura couplings).
- Assess steric effects of substituents on reaction pathways. Such insights guide experimental design, reducing trial-and-error approaches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
